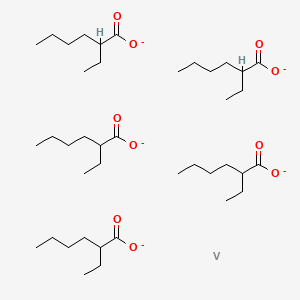
8-Methylcinnoline
Übersicht
Beschreibung
8-Methylcinnoline is a heterocyclic aromatic organic compound with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol It belongs to the class of cinnolines, which are nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylcinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an ortho-aminobenzaldehyde with an α,β-unsaturated carbonyl compound . This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields . Additionally, solvent-free conditions and the use of recyclable catalysts are explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methylcinnoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of halogenated or alkylated cinnoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methylcinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 8-Methylcinnoline involves its interaction with specific molecular targets. For instance, it has been studied for its role in inhibiting certain enzymes and receptors. The compound can bind to active sites of enzymes, thereby blocking their activity. In the context of medicinal chemistry, it has been shown to inhibit the bromodomain of CBP/EP300, which plays a role in the regulation of gene expression . This inhibition can lead to reduced inflammation and other therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Methylcinnoline
- 4-Hydroxy-8-methylcinnoline
- 4-Chloro-8-methylquinoline
Comparison: 8-Methylcinnoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 3-Methylcinnoline, it has different electronic properties that affect its interaction with enzymes and receptors. The presence of a methyl group at the 8-position, as opposed to other positions, can significantly alter its pharmacokinetic and pharmacodynamic profiles .
Eigenschaften
IUPAC Name |
8-methylcinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-8-5-6-10-11-9(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJILQMBVZLODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632914 | |
| Record name | 8-Methylcinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5265-38-3 | |
| Record name | 8-Methylcinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612957.png)
![1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B1612959.png)






